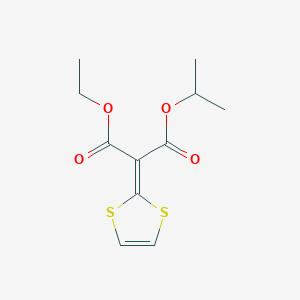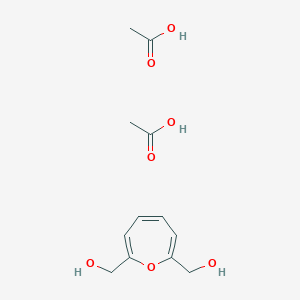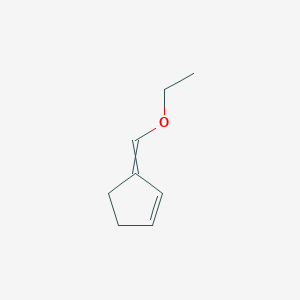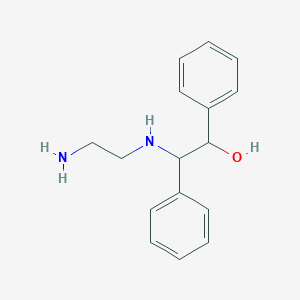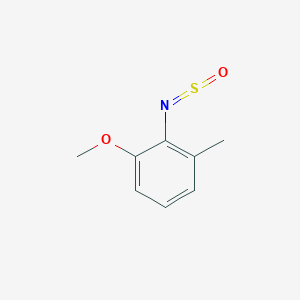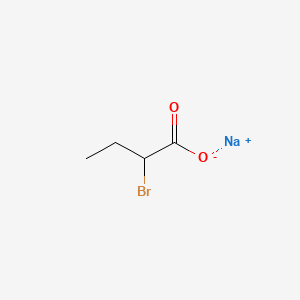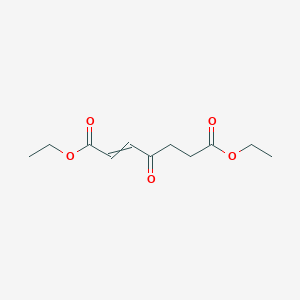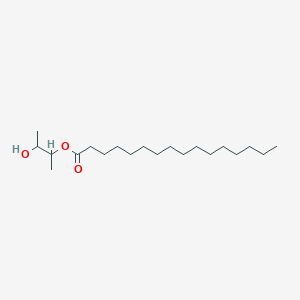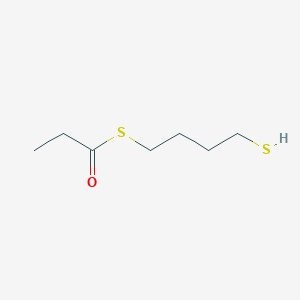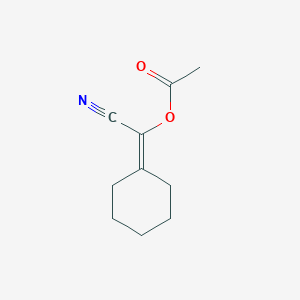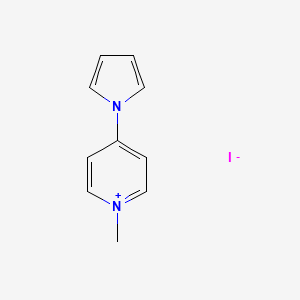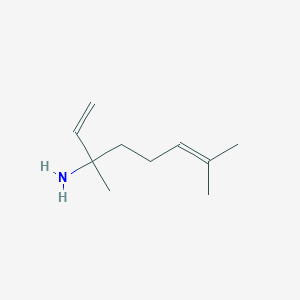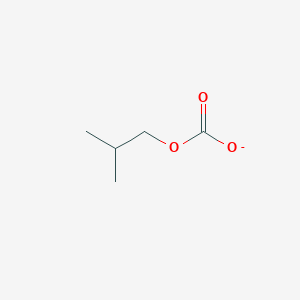
2-Methylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (CO3) bonded to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl carbonate can be synthesized through the reaction of 2-methylpropanol with phosgene or carbonyl diimidazole. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-Methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the transesterification of dimethyl carbonate with 2-methylpropanol. This method is preferred due to its higher yield and lower environmental impact compared to the use of phosgene. The reaction is catalyzed by a base such as sodium methoxide and occurs at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanol and carbon dioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield 2-methylpropanol.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-Methylpropanol and carbon dioxide.
Reduction: 2-Methylpropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 2-Methylpropyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing 2-methylpropanol upon hydrolysis. The released 2-methylpropanol can then interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
2-Methylpropyl carbonate can be compared with other carbonates such as ethyl carbonate and propyl carbonate. While all these compounds share the carbonate functional group, this compound is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties. Similar compounds include:
- Ethyl carbonate
- Propyl carbonate
- Butyl carbonate
These compounds differ in their alkyl groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
57272-07-8 |
|---|---|
Molecular Formula |
C5H9O3- |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
2-methylpropyl carbonate |
InChI |
InChI=1S/C5H10O3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
QRAFJHXNLQTXQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


